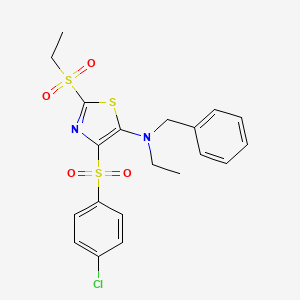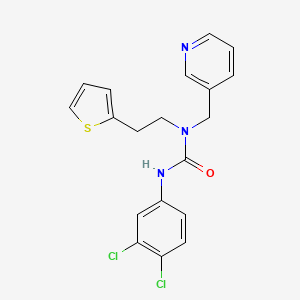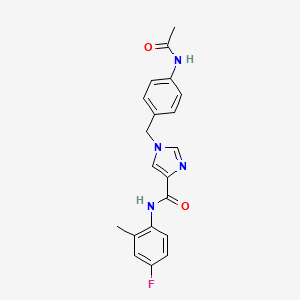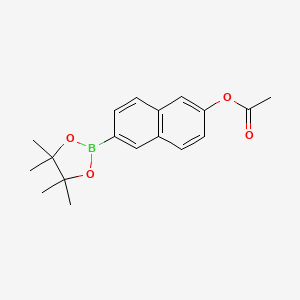
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” were not found, there are general methods for synthesizing quinazolinone derivatives . These methods often involve the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates.Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a quinazolinone core, which consists of a fused two-ring system, containing a benzene ring and a pyrimidine ring .Applications De Recherche Scientifique
Antimalarial Activity
Quinazolines, such as 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. These compounds, through structure-activity relationship studies, have shown significant potential as antimalarial drug leads, highlighting their critical role in developing new therapeutic agents against malaria Mizukawa et al., 2021.
Anticancer and Antimicrobial Applications
Quinazolinones have demonstrated "privileged" pharmacophoric properties, showing significant anticancer and antimicrobial activities. The ability to functionalize these compounds to toggle photosensitization on and off suggests their potential in developing novel photo-chemotherapeutics or photodynamic therapy agents Mikra et al., 2022.
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor, suggesting their utility in treating inflammatory conditions. This discovery highlights the versatility of quinazoline scaffolds in drug development, particularly for anti-inflammatory and potential dual-action histamine receptor modulators Smits et al., 2008.
Antitumor Agents
The synthesis of water-soluble quinazolin-4-one derivatives has been driven by the need for compounds with improved solubility for in vivo evaluation. These derivatives, designed from the antitumor agent CB30865, show increased water solubility and enhanced cytotoxicity, retaining unique biochemical characteristics for cancer treatment Bavetsias et al., 2002.
Alzheimer's Disease Treatment
Quinazolin-4-one derivatives have been explored for the treatment of Alzheimer's disease, with compounds showing selective inhibition of histone deacetylase-6 (HDAC6). These inhibitors promote neurite outgrowth and enhance synaptic activity, indicating their potential in improving cognitive functions in Alzheimer's disease Yu et al., 2013.
Antiviral Activities
Quinazolinone derivatives have been synthesized and screened for antiviral activities against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of quinazolinone scaffolds in developing new antiviral therapeutics Selvam et al., 2007.
Safety and Hazards
Propriétés
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)18-15(21)10-4-3-7-11-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYLWBIZSQQXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)